4-(Difluoromethyl)quinolin-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)quinolin-7-ol typically involves the introduction of a difluoromethyl group into a quinoline scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(Difluoromethyl)quinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Used in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to biological targets, such as enzymes or receptors, by forming hydrogen bonds and increasing lipophilicity . This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
4-(Difluoromethyl)quinolin-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-3-4-13-9-5-6(14)1-2-7(8)9/h1-5,10,14H |
InChI Key |
OWZBMNGJLLPJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(F)F |
Origin of Product |
United States |
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